molecular formula C12H13NO2 B3054173 2-(1-ethyl-1H-indol-3-yl)acetic acid CAS No. 58690-18-9

2-(1-ethyl-1H-indol-3-yl)acetic acid

Cat. No. B3054173
CAS RN: 58690-18-9
M. Wt: 203.24 g/mol
InChI Key: NCHHYGWGXAVANC-UHFFFAOYSA-N
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Description

“2-(1-ethyl-1H-indol-3-yl)acetic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various conditions .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . The synthesis of “2-(1-ethyl-1H-indol-3-yl)acetic acid” could be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate .

Scientific Research Applications

Synthesis and Pharmacological Applications

Research conducted by Rubab et al. (2017) explored the synthesis of various derivatives from 2-(1H-Indol-3-yl)acetic acid. These derivatives demonstrated antibacterial activities against Gram-positive and Gram-negative bacterial strains. Some compounds exhibited significant anti-enzymatic potentials against enzymes like α-Glucosidase and Butyrylcholinesterase, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).

Auxin Activity in Plant Growth

A study by Antolić et al. (2004) investigated the auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) and its homologues in the Avena coleoptile-section straight-growth test. This research is significant for understanding plant growth regulation, as auxins are a class of plant hormones that play a crucial role in plant growth and development (Antolić et al., 2004).

Synthesis of Indole-Based Compounds with Antimicrobial Activity

Muralikrishna et al. (2014) synthesized a series of compounds based on the indole structure, including 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide. These compounds were evaluated for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Muralikrishna et al., 2014).

Applications in Organic Chemistry and Catalysis

Kutubi and Kitamura (2011) explored the hydroarylation of propynoic acid and its esters with indoles, leading to the synthesis of bis(indol-3-yl) compounds. This iron-catalyzed reaction is highly relevant for creating compounds that are important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-(1-ethyl-1H-indol-3-yl)acetic acid” could involve further exploration of its therapeutic potential and optimization as a drug candidate.

properties

IUPAC Name

2-(1-ethylindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-13-8-9(7-12(14)15)10-5-3-4-6-11(10)13/h3-6,8H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHHYGWGXAVANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424663
Record name 2-(1-ethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-indol-3-yl)acetic acid

CAS RN

58690-18-9
Record name 2-(1-ethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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